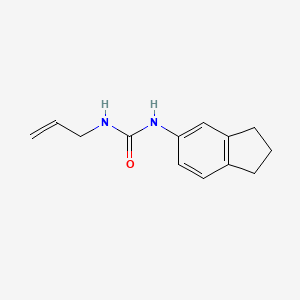

N-allyl-N'-(2,3-dihydro-1H-inden-5-yl)urea

Übersicht

Beschreibung

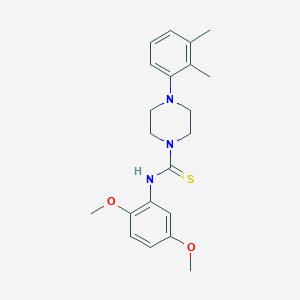

“N-allyl-N’-(2,3-dihydro-1H-inden-5-yl)urea” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of indane, a class of organic compounds that consists of a cyclopentane fused to a benzene ring .

Synthesis Analysis

The synthesis of this compound involves several steps. The amine is first dissolved in DCM and cooled to 0°C. Acryloyl chloride is then added, followed by triethylamine. The solution is warmed to room temperature and stirred overnight. After washing with brine, the crude product is purified by silica gel chromatography to afford the corresponding acrylamide .Molecular Structure Analysis

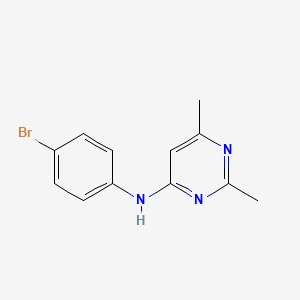

The molecular structure of “N-allyl-N’-(2,3-dihydro-1H-inden-5-yl)urea” can be analyzed using various techniques. The compound has a molecular formula of C11H13NO and an average mass of 175.227 Da . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involving “N-allyl-N’-(2,3-dihydro-1H-inden-5-yl)urea” are complex and can involve various steps. For instance, the compound can react with sodium hydride in tetrahydrofuran under an atmosphere of nitrogen .Physical And Chemical Properties Analysis

“N-allyl-N’-(2,3-dihydro-1H-inden-5-yl)urea” has a density of 1.2±0.1 g/cm3, a boiling point of 357.1±31.0 °C at 760 mmHg, and a flash point of 210.8±9.8 °C. It has 2 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Indole derivatives have been found to possess antiviral properties . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . This suggests that “N-allyl-N’-(2,3-dihydro-1H-inden-5-yl)urea” could potentially be explored for antiviral applications.

Anti-inflammatory Applications

Indole derivatives have also been found to exhibit anti-inflammatory activities . This could mean that “N-allyl-N’-(2,3-dihydro-1H-inden-5-yl)urea” might be useful in the development of new anti-inflammatory drugs.

Anticancer Applications

Indole derivatives have shown potential in anticancer applications . Therefore, “N-allyl-N’-(2,3-dihydro-1H-inden-5-yl)urea” could be investigated for its potential use in cancer treatment.

Antimicrobial Applications

Indole derivatives have demonstrated antimicrobial properties . This suggests that “N-allyl-N’-(2,3-dihydro-1H-inden-5-yl)urea” could be explored for its potential use in combating various bacterial and fungal infections .

Targeted Protein Degradation

“N-allyl-N’-(2,3-dihydro-1H-inden-5-yl)urea” could potentially be used in targeted protein degradation applications. A related compound, N-(2,3-dihydro-1H-inden-4-yl)acrylamide, has been used in covalent ligand screening against RNF4, an E3 ligase, for targeted protein degradation applications .

Drug Development

Given the broad spectrum of biological activities exhibited by indole derivatives , “N-allyl-N’-(2,3-dihydro-1H-inden-5-yl)urea” could be a valuable scaffold in the development of new therapeutic drugs.

Wirkmechanismus

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It’s worth noting that indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

One compound with a similar indole nucleus was found to potently inhibit ripk1, protect cells from necroptosis, and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . This suggests that N-allyl-N’-(2,3-dihydro-1H-inden-5-yl)urea may have similar effects.

Eigenschaften

IUPAC Name |

1-(2,3-dihydro-1H-inden-5-yl)-3-prop-2-enylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-8-14-13(16)15-12-7-6-10-4-3-5-11(10)9-12/h2,6-7,9H,1,3-5,8H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPSDQMPVILLIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)NC1=CC2=C(CCC2)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-dihydro-1H-inden-5-yl)-3-prop-2-en-1-ylurea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4878649.png)

![N-benzyl-5,6-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4878653.png)

![2-(2-ethylphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4878664.png)

![2-{4-[(1,3-benzodioxol-5-ylamino)carbonothioyl]-1-piperazinyl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4878685.png)

![ethyl 4-{[(2-furylmethyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B4878690.png)

![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4878702.png)

![N,N-dibenzyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4878715.png)

![2-(4-morpholinyl)-6-(2-phenylethyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4878722.png)

![methyl 5-ethyl-2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4878729.png)

![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4878735.png)